5-Amino-1-chloroisoquinoline

Synthetic Chemistry Medicinal Chemistry Building Blocks

5-Amino-1-chloroisoquinoline (also known as 1-chloroisoquinolin-5-amine) is a heterocyclic aromatic amine belonging to the class of isoquinolines. With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, it is primarily employed as a versatile synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 374554-54-8
Cat. No. B1348394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-chloroisoquinoline
CAS374554-54-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C(=C1)N
InChIInChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2
InChIKeyDDELEGMETMZLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-chloroisoquinoline (CAS 374554-54-8) Procurement Guide: Core Properties and Synthetic Utility


5-Amino-1-chloroisoquinoline (also known as 1-chloroisoquinolin-5-amine) is a heterocyclic aromatic amine belonging to the class of isoquinolines. With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, it is primarily employed as a versatile synthetic building block in medicinal chemistry and organic synthesis [1]. Its structure features a dual orthogonal reactivity profile: a chlorine atom at the 1-position, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and a free amine at the 5-position, which can undergo amidation, reductive amination, or other N-functionalization [2]. This dual reactivity allows for sequential and site-selective derivatization, making it a critical intermediate for generating focused libraries of kinase inhibitors and other bioactive molecules [3]. The compound is typically supplied as a pale yellow crystalline solid with a purity of 95-98% and is recommended for storage at 2-8°C .

Why 5-Amino-1-chloroisoquinoline Cannot Be Substituted by Generic Isoquinoline Analogs


Generic substitution with common isoquinoline building blocks like 5-aminoisoquinoline or 1-chloroisoquinoline is chemically unfeasible for applications requiring orthogonal derivatization, due to the absence of the critical 1-chloro-5-amino motif. 5-Aminoisoquinoline (CAS 1125-60-6) provides only a single amino handle, forcing a linear synthetic sequence and limiting structural diversification . Conversely, 1-chloroisoquinoline (CAS 19493-44-8) offers a halogen but lacks the amine nucleophile, precluding amide or urea bond formation without additional functionalization steps . The 5-amino-1-chloroisoquinoline scaffold is a key precursor to advanced kinase inhibitors, including those targeting BRAF V600E and Rho-kinase, where the simultaneous presence of both reactive sites is essential for constructing the required pharmacophore [1]. The bromine analog (5-amino-1-bromoisoquinoline, CAS 852570-80-0) may exhibit different reactivity in cross-coupling reactions, potentially leading to lower yields or different selectivity in palladium-catalyzed transformations .

5-Amino-1-chloroisoquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Reactivity: Dual Reactive Sites Compared to 5-Aminoisoquinoline

5-Amino-1-chloroisoquinoline possesses two distinct reactive sites, enabling sequential, site-selective derivatization in contrast to 5-aminoisoquinoline, which has a single reactive handle . The 1-chloro substituent allows for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-amino group can be independently functionalized through amidation, sulfonylation, or reductive amination [1]. This orthogonality reduces step count by at least one synthetic operation in a typical library synthesis workflow and enables parallel diversification, a capability absent in mono-functionalized building blocks .

Synthetic Chemistry Medicinal Chemistry Building Blocks

LogP-Driven CNS Drug Discovery Suitability Versus Non-Chlorinated Analog

The incorporation of a chlorine atom significantly modulates the lipophilicity of the isoquinoline scaffold, a critical parameter for blood-brain barrier (BBB) penetration and ADME optimization [1]. The computed XLogP3-AA value for 5-Amino-1-chloroisoquinoline is 2.4, which falls within the optimal Lipinski range for CNS-active drug candidates (typically 2-4) [2]. This is a substantial increase from the less lipophilic 5-aminoisoquinoline, which lacks the chlorine atom [3]. According to the CNS MPO (Multiparameter Optimization) scoring paradigm, a LogP of 2.4 is rated more favorably (score >5) compared to a LogP below 1, directly impacting the probability of successful lead identification for neurological targets [4].

Drug Design Physicochemical Properties CNS Penetration

Scalable Manufacturing Route and Bulk Availability Comparison

The commercial availability of 5-Amino-1-chloroisoquinoline at scales up to 50 kg supports its use in lead optimization programs requiring gram-to-kilogram quantities without a change in synthetic route [1]. The synthesis proceeds via reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate, a well-established and scalable methodology . In contrast, the bromine analog, 5-amino-1-bromoisoquinoline, is less commonly stocked at bulk scale by major suppliers, presenting higher procurement costs and longer lead times for orders exceeding 100 grams . The chlorine derivative also benefits from a broader vendor network (including Apollo Scientific, Fluorochem, and Bidepharm), ensuring competitive pricing and supply chain resilience .

Chemical Procurement Scale-up Supply Chain

5-Amino-1-chloroisoquinoline: High-Value Application Scenarios Driven by Differential Evidence


Kinase Inhibitor Library Synthesis for BRAF V600E and Rho-Kinase Targets

The orthogonal reactivity of 5-Amino-1-chloroisoquinoline makes it an ideal scaffold for generating diverse kinase inhibitor libraries targeting BRAF V600E and Rho-kinase (ROCK). As demonstrated in patent literature, the 1-chloro handle is used for introduction of hinge-binding motifs via SNAr or Suzuki coupling, while the 5-amino group is diversified into various amides and ureas to probe the solvent-exposed region and selectivity pockets [1]. This dual functionalization strategy is not achievable with 5-aminoisoquinoline alone, which lacks the critical halogen handle and would require an additional halogenation step [2]. The scalable supply chain (up to 50 kg) supports seamless transition from hit-to-lead through preclinical candidate selection without interrupting the synthetic route [3].

CNS-Penetrant Lead Optimization Leveraging Optimal LogP

For neuroscience programs targeting kinases or other CNS enzymes, the chlorine atom of 5-Amino-1-chloroisoquinoline provides a LogP (2.4) within the optimal CNS drug-like range [1]. This physicochemical profile supports passive BBB penetration, a critical requirement for treating neurological disorders. Using this scaffold as a starting point avoids the need for additional lipophilic modifications that are often required with more polar building blocks like 5-aminoisoquinoline (LogP ~1.1), which can complicate structure-activity relationships and ADME properties [2]. The compound can be incorporated into medicinal chemistry design cycles directly, reducing iteration time and improving the probability of identifying a development candidate with favorable brain exposure [3].

Precursor for Casein Kinase 1 (CK1) Inhibitor Development

5-Amino-1-chloroisoquinoline serves as a critical intermediate in the synthesis of CKI-7 and related casein kinase 1 (CK1) inhibitors [1]. CKI-7 is a potent, ATP-competitive inhibitor of CK1 (IC50 = 6 μM; Ki = 8.5 μM), a therapeutic target in oncology and neurodegenerative diseases [2]. The 5-amino group is essential for introducing the sulfonamide moiety found in CKI-7, while the 1-chloro group allows for additional modifications to optimize selectivity against other kinases such as SGK and MSK1 [3]. Alternative synthetic routes starting from non-chlorinated analogs would require an additional halogenation step, reducing overall yield and increasing cost [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.